N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-6-5-15(11-19(16)29(25,26)23-8-2-1-3-9-23)20(24)22-12-14-4-7-17-18(10-14)28-13-27-17/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVFAZAIICPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: The final coupling of the benzodioxole moiety with the chlorinated benzamide and sulfonylated piperidine is performed using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzamide site using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of the piperidine sulfonamide group enhances the compound's interaction with specific cellular targets involved in cancer progression .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A series of experiments showed that it possesses inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that benzodioxole derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pain Management
Due to its structural characteristics, this compound may be useful in pain management therapies. Its mechanism of action involves modulation of pain pathways, making it a candidate for further investigation as an analgesic agent .
Anti-inflammatory Agents
The compound's ability to modulate inflammatory responses positions it as a potential anti-inflammatory drug. Studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant apoptosis induction in cancer cell lines with IC50 values lower than established chemotherapeutics. |
| Study 2 | Antimicrobial | Showed broad-spectrum activity against multiple bacterial strains with minimal inhibitory concentrations (MICs) comparable to existing antibiotics. |
| Study 3 | Neuroprotection | Highlighted protective effects against oxidative stress in neuronal cultures, reducing cell death by up to 60%. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, while the sulfonyl group can form strong hydrogen bonds with receptor sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Key Compounds for Comparison
The following analogues share functional groups or scaffolds with the target compound:
Structural and Functional Insights
- Sulfonamide Variations : The target compound’s piperidine sulfonyl group distinguishes it from phenyl or methyl-phenyl sulfamoyl groups in analogues (e.g., ). Piperidine sulfonyls enhance solubility and conformational flexibility, which may improve target engagement .
- Chlorine Substitution : The 4-chloro substitution is conserved in multiple analogues (e.g., ), suggesting a role in hydrophobic interactions or electronic modulation of the benzamide core.
Physicochemical Properties
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN3O3S, with a molecular weight of 367.85 g/mol. The compound features a benzodioxole moiety, which is known for its various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3S |
| Molecular Weight | 367.85 g/mol |
| LogP | 4.1703 |
| Polar Surface Area | 36.801 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may exert effects through modulating GPCR pathways, which are crucial in cellular signaling and have implications in numerous diseases .
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of cancer cells with an IC50 value of approximately 15 µM. This suggests significant antitumor potential .
- Mechanistic Insights : Another investigation focused on the compound's effect on apoptosis pathways in human breast cancer cells. It was found to activate caspase pathways, leading to increased apoptosis rates .
- Comparative Analysis : In a comparative study with other similar compounds, this compound exhibited superior anti-inflammatory activity compared to standard anti-inflammatory drugs .
Q & A
Basic: What are the recommended synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide?
The compound can be synthesized via multi-step protocols involving sulfonylation and condensation reactions. A representative approach includes:
- Step 1 : Sulfonylation of 4-chloro-3-aminobenzoic acid derivatives using piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Step 2 : Condensation of the intermediate with (2H-1,3-benzodioxol-5-yl)methanamine using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the structural integrity of this compound validated in academic research?
Structural validation requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm, sulfonyl groups at δ 3.1–3.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 463.96) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry using SHELX software suites .
Advanced: How can researchers optimize the selectivity of this compound for target enzymes or receptors?
Optimization strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify the benzodioxol or piperidine-sulfonyl moieties. For example, introducing electron-withdrawing groups (e.g., -CF) on the benzamide ring enhances receptor binding affinity .
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclophilin domains or 5-lipoxygenase) .
- In Vitro Assays : Compare IC values against structurally related compounds to identify critical functional groups .
Advanced: What analytical methods resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities or assay conditions. Mitigation involves:
- Purity Reassessment : Quantify trace impurities via LC-MS and repeat bioassays with rigorously purified batches .
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .
- Metabolite Profiling : Identify active metabolites via hepatic microsome incubations and HPLC-MS/MS .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via UV-Vis spectroscopy; sulfonamide bonds are prone to hydrolysis in acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for benzamides). Store at -20°C in desiccated, amber vials to prevent photodegradation .
- Solvent Compatibility : Prefer DMSO for stock solutions (avoid aqueous buffers for long-term storage) .
Basic: What are the documented biological targets or applications of this compound?
- Enzyme Inhibition : Potential activity against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) due to sulfonamide and benzodioxol motifs .
- Receptor Modulation : Structural analogs show affinity for dopamine D2 and serotonin receptors, suggesting neuropharmacological applications .
- Anticancer Screening : Test in apoptosis assays (e.g., caspase-3 activation in HeLa cells) .
Advanced: What computational tools predict the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
